Chemical structure and properties of 1-(2-Fluorophenyl)-1H-imidazole
Chemical structure and properties of 1-(2-Fluorophenyl)-1H-imidazole
Executive Summary: The Ortho-Fluorine Advantage
1-(2-Fluorophenyl)-1H-imidazole (CAS: 25372-04-7) is more than a simple heterocyclic building block; it represents a critical structural motif in the design of heme-targeting therapeutics.[1] Unlike its para-substituted counterpart, the ortho-fluorine atom introduces a specific steric clash that forces the phenyl and imidazole rings out of coplanarity. This "ortho-twist" modulates solubility, metabolic stability, and selectivity against cytochrome P450 isoforms.
This guide provides a rigorous technical analysis of this compound, moving from its physicochemical profile to a validated copper-catalyzed synthesis protocol, and finally, its application logic in drug discovery.
Physicochemical Datasheet
The following data consolidates the structural and physical properties of 1-(2-Fluorophenyl)-1H-imidazole. Note the distinction between this isomer and the more common 4-fluorophenyl analog.
| Property | Specification | Technical Note |
| Chemical Name | 1-(2-Fluorophenyl)-1H-imidazole | N-arylated imidazole (N1-substitution). |
| CAS Number | 25372-04-7 | Distinct from 4-F isomer (21441-24-7).[2] |
| Molecular Formula | C | |
| Molecular Weight | 162.17 g/mol | |
| Physical State | Oil or Low-Melting Solid | The ortho-substituent disrupts crystal packing, lowering MP compared to the para-isomer (MP ~130°C). |
| LogP (Predicted) | ~1.8 - 2.1 | Lipophilic enough for membrane permeability; fluorine increases lipophilicity vs. H-analog. |
| pKa (Conj. Acid) | ~5.5 - 6.0 | The electron-withdrawing 2-F group lowers the basicity of the N3 nitrogen compared to unsubstituted N-phenylimidazole. |
| H-Bond Acceptors | 1 | The N3 nitrogen (pyridine-like). |
Structural Analysis: The "Ortho-Twist" Mechanism
In medicinal chemistry, the conformation of biaryl systems dictates ligand-protein binding.
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Electronic Effect: The fluorine atom at the ortho position exerts a strong inductive effect (-I), pulling electron density from the phenyl ring. This deactivates the phenyl ring toward metabolic oxidation but also slightly reduces the electron density available at the imidazole N3, tuning its affinity for metal centers (e.g., Heme Iron).
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Steric Effect (The Twist): The Van der Waals radius of Fluorine (1.47 Å) creates a steric clash with the hydrogen at the imidazole 5-position. To relieve this strain, the molecule adopts a twisted conformation where the dihedral angle between the phenyl and imidazole planes is significantly non-zero (often >40°).
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Consequence: This non-planar shape prevents "flat" intercalation into DNA (reducing toxicity) but allows fitting into globular enzyme pockets (increasing specificity).
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Validated Synthetic Protocol
While palladium-catalyzed (Buchwald-Hartwig) couplings are common, they are expensive and require air-sensitive phosphine ligands. For N-arylation of imidazoles, a Copper-Catalyzed Ullmann-Type Coupling is the industrial standard due to cost-efficiency and robustness.
Reaction Scheme
Imidazole + 1-Bromo-2-fluorobenzene --[CuI, Ligand, Base, Heat]--> 1-(2-Fluorophenyl)-1H-imidazole
Methodology: Cu-Catalyzed N-Arylation
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Objective: Synthesize 1-(2-Fluorophenyl)-1H-imidazole on a 10 mmol scale.
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Safety Precaution: Aryl halides are irritants.[2] Copper salts are toxic. Perform in a fume hood.
Reagents:
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Imidazole (1.0 equiv, 680 mg)
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1-Bromo-2-fluorobenzene (1.2 equiv, 2.10 g) — Note: Bromides are more reactive than chlorides in Ullmann couplings.
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Copper(I) Iodide (CuI) (10 mol%, 190 mg)
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Ligand: L-Proline (20 mol%, 230 mg) or trans-N,N'-Dimethylcyclohexane-1,2-diamine.
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Base: Potassium Carbonate (K
CO ) (2.0 equiv, 2.76 g) -
Solvent: DMSO (Dimethyl sulfoxide) or DMF (10 mL)
Step-by-Step Procedure:
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Charging: To a dried Schlenk tube equipped with a magnetic stir bar, add CuI, L-Proline, K
CO , and Imidazole. -
Inerting: Evacuate the tube and backfill with Nitrogen (repeat 3 times) to remove oxygen, which oxidizes the Cu(I) catalyst to inactive Cu(II).
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Addition: Add the aryl halide (1-Bromo-2-fluorobenzene) and the solvent (DMSO) via syringe under a counter-flow of nitrogen.
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Reaction: Seal the tube and heat to 110°C for 12–24 hours. The mixture will turn from blue/green to a dark suspension.
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Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting imidazole (polar) should disappear; the product (less polar) will appear at a higher Rf.
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Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and water (50 mL).
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Crucial Step: If the organic layer is green/blue (residual copper), wash with 5% aqueous ammonia or EDTA solution to sequester the copper.
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Purification: Dry organic layer over Na
SO , concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 10% -> 50% EtOAc in Hexanes).
Visualizing the Synthesis Logic
The following diagram illustrates the catalytic cycle and the critical role of the ligand in stabilizing the active Copper species.
Caption: The catalytic cycle relies on the ligand (L-Proline) to solubilize CuI and facilitate the oxidative addition of the aryl bromide, overcoming the energy barrier of the C-N bond formation.
Medicinal Chemistry Applications
The 1-(2-Fluorophenyl)-1H-imidazole scaffold is primarily utilized as a Heme-Iron Coordinator .
Mechanism of Action (MOA)
Many antifungal drugs (Azoles) and aromatase inhibitors utilize an imidazole ring. The N3 nitrogen possesses a lone pair that coordinates axially to the Ferric ion (Fe
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Result: This blocks the active site, preventing the enzyme from oxidizing its natural substrate (e.g., lanosterol in fungi, or androgens in humans).
The Selectivity Filter
Why use the 2-fluorophenyl derivative specifically?
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Metabolic Blockade: The C-F bond is extremely stable. Placing it at the ortho position blocks metabolic hydroxylation at this vulnerable site.
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Isoform Selectivity: The "twisted" conformation (described in Section 3) allows the molecule to fit into specific P450 isoforms (like CYP11B1 or CYP19A1) while being sterically excluded from others (like CYP3A4), reducing off-target toxicity.
Caption: The interplay between the N3-heme coordination and the steric steering provided by the 2-Fluoro substituent defines the drug's potency and selectivity.
References
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PubChem. (2023).[3] Imidazole Compound Summary. National Library of Medicine. Retrieved from [Link]
- Altman, R. A., et al. (2007). Copper-Catalyzed N-Arylation of Imidazoles. Journal of Organic Chemistry.
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
